![molecular formula C6H6N2 B6253226 4-ethynyl-1-methyl-1H-imidazole CAS No. 55384-94-6](/img/no-structure.png)
4-ethynyl-1-methyl-1H-imidazole
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Overview
Description
4-ethynyl-1-methyl-1H-imidazole is a chemical compound with the CAS Number: 55384-94-6 . It has a molecular weight of 106.13 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of imidazoles, including 4-ethynyl-1-methyl-1H-imidazole, has been a topic of recent research . A variety of methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve the use of 1,2-diketones, urotropine, and ammonium acetate . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of 4-ethynyl-1-methyl-1H-imidazole is represented by the InChI code: 1S/C6H6N2/c1-3-6-4-8(2)5-7-6/h1,4-5H,2H3 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
4-ethynyl-1-methyl-1H-imidazole is a powder with a melting point of 82-83°C .Scientific Research Applications
Corrosion Inhibition
A novel imidazoline derivative, closely related to 4-ethynyl-1-methyl-1H-imidazole, has been investigated for its application as a corrosion inhibitor for P110 carbon steel in a hydrochloric acid environment. The study found that this derivative effectively inhibits corrosion, with its efficiency increasing with concentration. The compound acts as a mixed-type inhibitor, adhering to the Langmuir adsorption isotherm. Surface analysis through Scanning Electron Microscopy (SEM) confirmed the compound's protective capabilities against the corrosive solution, suggesting a potential application of similar imidazole derivatives in corrosion protection of metals (Zhang et al., 2015).
Antiproliferative Activity
The bioactive potential of heterobimetallic complexes containing bidentate N-heterocyclic carbenes, including a 5-ethynyl-1-methyl-1H-imidazole derivative, has been explored. These complexes have shown antiproliferative activity against tumor lung A549 cells, with significant efficacy enhancement upon irradiation at 405 nm. The mechanism of cell death appears to be necrotic, indicating the potential therapeutic applications of these complexes in cancer treatment (Luengo et al., 2018).
Electrolyte for Fuel Cells
Imidazole and 1-methyl imidazole have been utilized as additives in polybenzimidazole membranes equilibrated with phosphoric acid, which are known for high-temperature proton conduction suitable for fuel cell applications. The study highlights the influence of these additives on membrane conductivity, offering insights into improving fuel cell electrolytes for enhanced performance (Schechter & Savinell, 2002).
Synthesis of New Derivatives
Research has been conducted on the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde. These derivatives have potential for biological activities, showcasing the versatility of imidazole compounds in synthesizing novel molecules with possible pharmaceutical applications (Orhan et al., 2019).
Safety and Hazards
4-ethynyl-1-methyl-1H-imidazole is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Future Directions
Imidazoles, including 4-ethynyl-1-methyl-1H-imidazole, continue to be a focus of research due to their wide range of applications . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the increasing number of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
4-Ethynyl-1-methyl-1H-imidazole belongs to the class of organic compounds known as imidazoles . Imidazoles are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms . .
Mode of Action
Imidazoles, in general, are known to interact with various targets depending on their substitution patterns
Biochemical Pathways
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis .
Action Environment
It’s worth noting that certain imidazole synthesis processes can be run under solvent-free conditions , which might suggest some level of environmental stability.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-1-methyl-1H-imidazole involves the reaction of 1-methylimidazole with an ethynylating agent.", "Starting Materials": [ "1-methylimidazole", "Ethynylating agent (e.g. ethynyltrimethylsilane, ethynylmagnesium bromide)" ], "Reaction": [ "Add the ethynylating agent dropwise to a solution of 1-methylimidazole in anhydrous solvent (e.g. THF, ether) under inert atmosphere (e.g. nitrogen) at low temperature (e.g. -78°C).", "Stir the reaction mixture at low temperature for several hours.", "Quench the reaction by adding a quenching agent (e.g. water, dilute acid) and extract the product with a suitable organic solvent (e.g. dichloromethane, ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired product, 4-ethynyl-1-methyl-1H-imidazole." ] } | |
CAS RN |
55384-94-6 |
Product Name |
4-ethynyl-1-methyl-1H-imidazole |
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.1 |
Purity |
95 |
Origin of Product |
United States |
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